1,4-Bis(benzylamino)anthracene-9,10-dione
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Overview
Description
1,4-Bis(benzylamino)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of benzylamino groups at the 1 and 4 positions and a quinone structure at the 9 and 10 positions. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,4-Bis(benzylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with benzylamines. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by benzylamino groups. The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution .
This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1,4-Bis(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Bis(benzylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex anthracene derivatives.
Mechanism of Action
The mechanism of action of 1,4-Bis(benzylamino)anthracene-9,10-dione and its derivatives involves intercalation into DNA, which disrupts the normal function of the DNA and inhibits the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the DNA double helix and topoisomerase II enzymes .
Comparison with Similar Compounds
1,4-Bis(benzylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
Mitoxantrone: A well-known anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Ametantrone: Another anticancer agent with a similar mechanism of action.
9,10-Diphenylanthracene: Used in OLEDs and other optoelectronic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities compared to other anthracene derivatives .
Properties
CAS No. |
2478-79-7 |
---|---|
Molecular Formula |
C28H22N2O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1,4-bis(benzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c31-27-21-13-7-8-14-22(21)28(32)26-24(30-18-20-11-5-2-6-12-20)16-15-23(25(26)27)29-17-19-9-3-1-4-10-19/h1-16,29-30H,17-18H2 |
InChI Key |
LEVZIKPSFVIDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)NCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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